Application Notes and Protocols for E163 Protein in In Vitro Inflammation Studies

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Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Chemokines, a family of small cytokines, are pivotal in orchestrating the migration of immune cells to inflammatory sites. Their function is intricately linked to their ability to form concentration gradients through interactions with glycosaminoglycans (GAGs) on endothelial surfaces.

The E163 protein from Ectromelia virus (ECTV), the causative agent of mousepox, is a secreted viral immunomodulatory protein that interferes with this process.[1][2][3] It functions as a chemokine-binding protein, effectively neutralizing chemokine activity and dampening the host inflammatory response, thereby facilitating viral immune evasion.[4][5]

Note on "E163": The designation "E163" is also used as an E number for anthocyanins, a class of flavonoids with documented anti-inflammatory properties. This document, however, focuses specifically on the E163 protein from Ectromelia virus as a tool for in vitro inflammation research.

Mechanism of Action

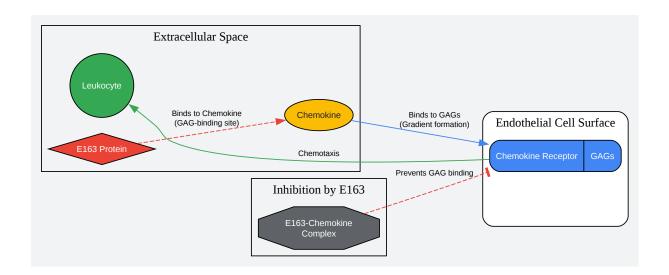
The E163 protein employs a dual strategy to inhibit leukocyte recruitment:

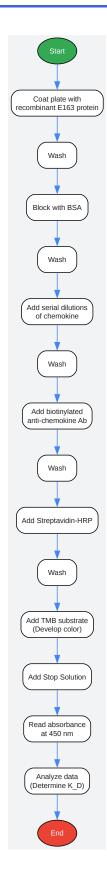
• Chemokine Sequestration: E163 binds with high affinity to a range of CC and CXC chemokines.[1][3] Uniquely, it targets the GAG-binding domain of these chemokines.[1][2][5]

This prevents the chemokines from binding to cell surface GAGs, which is a prerequisite for the formation of a stable chemotactic gradient necessary to guide immune cells.[4]

 Cell Surface Association: The E163 protein itself possesses GAG-binding sites, allowing it to be immobilized on the surface of cells.[1][4][5] This localization likely enhances its ability to capture chemokines at the site of inflammation.

By disrupting the chemokine-GAG axis, the E163 protein effectively short-circuits a critical step in the inflammatory cascade without directly engaging with chemokine receptors.





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